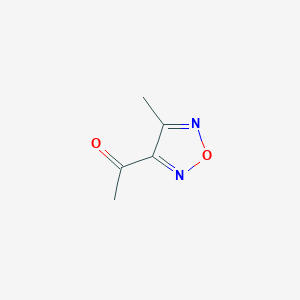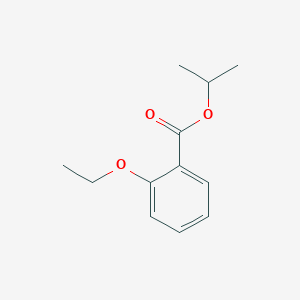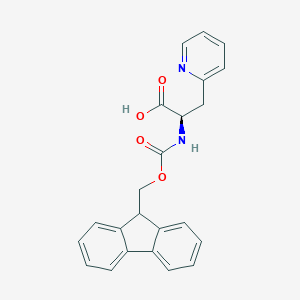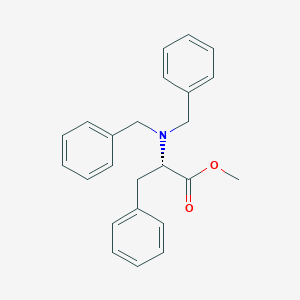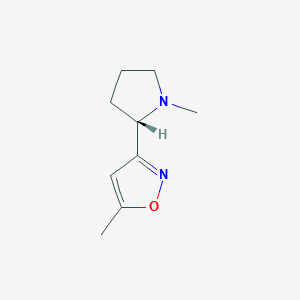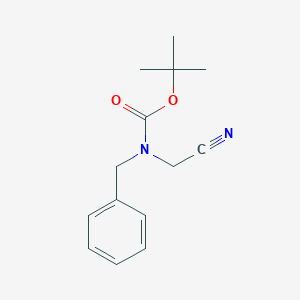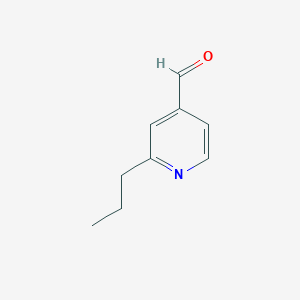
2-Propylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylisonicotinaldehyde, also known as PIAN, is a chemical compound that belongs to the family of isonicotinaldehyde derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-Propylisonicotinaldehyde is not fully understood. However, it has been suggested that 2-Propylisonicotinaldehyde exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Effets Biochimiques Et Physiologiques
2-Propylisonicotinaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Propylisonicotinaldehyde can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 2-Propylisonicotinaldehyde can reduce inflammation, enhance cognitive function, and improve motor function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propylisonicotinaldehyde in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-Propylisonicotinaldehyde is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Propylisonicotinaldehyde. One area of research is the development of new synthetic methods for 2-Propylisonicotinaldehyde, which could improve its yield and purity. Another area of research is the investigation of the molecular mechanisms underlying its biological effects, which could lead to the development of new therapeutic agents. Finally, the potential applications of 2-Propylisonicotinaldehyde in agriculture and industry should be further explored, which could lead to the development of new products and technologies.
Méthodes De Synthèse
The synthesis of 2-Propylisonicotinaldehyde can be achieved through several methods, including the reaction of isonicotinic acid with propanal in the presence of a catalyst, the reaction of 2-amino-3-picoline with propanal, and the reaction of 2-propylpyridine with nitric acid. However, the most commonly used method is the reaction of isonicotinic acid with propanal, which yields 2-Propylisonicotinaldehyde with a high yield and purity.
Applications De Recherche Scientifique
2-Propylisonicotinaldehyde has been extensively studied for its potential applications in various fields. In medicine, 2-Propylisonicotinaldehyde has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to be effective in treating certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In agriculture, 2-Propylisonicotinaldehyde has been used as a plant growth regulator, insecticide, and fungicide. It has been found to enhance plant growth, increase crop yield, and protect crops from pests and diseases.
In industry, 2-Propylisonicotinaldehyde has been used as a raw material for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers.
Propriétés
IUPAC Name |
2-propylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFDJKMZJPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4-pyridinecarboxaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
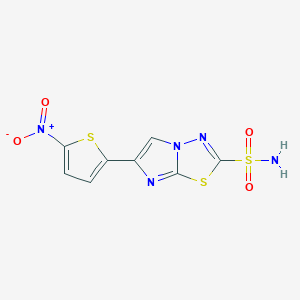
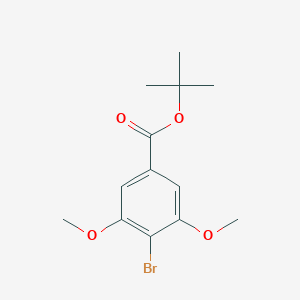
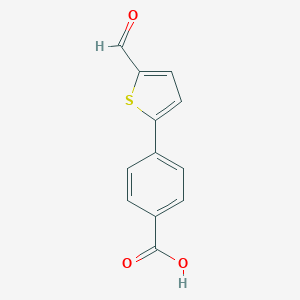
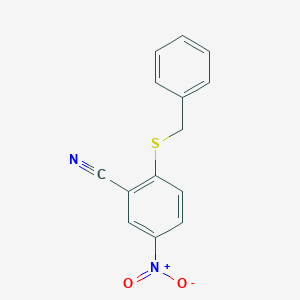
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
